An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diazaspiro[3.4]octan-5-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diazaspiro[3.4]octan-5-one hydrochloride is a unique spirocyclic scaffold of increasing interest in medicinal chemistry. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for effective drug design, formulation development, and predicting its pharmacokinetic profile. This guide provides a comprehensive overview of the essential physicochemical characteristics of 2,6-diazaspiro[3.4]octan-5-one hydrochloride and the authoritative methodologies for their determination. While specific experimental data for this compound is not widely available in public literature, this document serves as a detailed procedural manual for researchers to generate this critical information in a scientifically rigorous manner.
Compound Identification
| Property | Value | Source |
| Chemical Name | 2,6-Diazaspiro[3.4]octan-5-one hydrochloride | - |
| CAS Number | 1203683-28-6 | [1] |
| Molecular Formula | C₆H₁₀N₂O·HCl | [1] |
| Molecular Weight | 162.61 g/mol | [1] |
| Chemical Structure | ![]() | - |
Solubility
Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable oral absorption, hindering clinical efficacy. For intravenous formulations, high solubility is essential. Understanding the solubility of 2,6-diazaspiro[3.4]octan-5-one hydrochloride in various aqueous and organic media is a foundational step in its development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for solubility measurement.
Step-by-Step Methodology:
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Preparation of Saturated Solution: Add an excess amount of 2,6-diazaspiro[3.4]octan-5-one hydrochloride to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or mol/L.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| PBS (pH 7.4) | 37 | To be determined |
| 0.1 N HCl | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Measurement.
Melting Point
Scientific Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a pure compound, while a broad range may suggest the presence of impurities. It is also a critical parameter for many manufacturing processes, such as milling and tablet compression.
Experimental Protocol: Capillary Melting Point Determination (USP <791>)
Step-by-Step Methodology:
-
Sample Preparation: Finely powder the dry sample of 2,6-diazaspiro[3.4]octan-5-one hydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion).
-
Data Reporting: Report the melting range (onset to completion).
Data Presentation:
| Property | Value (°C) |
| Melting Range | To be determined |
Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a crucial parameter that influences a drug's solubility, absorption, distribution, and excretion. For an ionizable compound like 2,6-diazaspiro[3.4]octan-5-one hydrochloride, knowing the pKa is essential for predicting its behavior in different physiological compartments with varying pH.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds[2][3][4][5][6].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 2,6-diazaspiro[3.4]octan-5-one hydrochloride in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH electrode.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the equivalence point.
-
Data Reporting: Report the experimentally determined pKa value(s).
Workflow for pKa Determination by Potentiometric Titration:
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD)
Scientific Rationale: Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
-
LogP (Partition Coefficient): Represents the lipophilicity of the neutral form of the molecule.
-
LogD (Distribution Coefficient): Represents the lipophilicity of the molecule at a specific pH, considering all ionic and neutral species. For ionizable compounds, LogD is more physiologically relevant.
Experimental Protocol 1: Shake-Flask Method for LogP/LogD
This is the traditional and most reliable method for determining lipophilicity[7][8][9][10][11].
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with the aqueous phase (e.g., water for LogP, a buffer of specific pH for LogD) and vice versa.
-
Partitioning: Dissolve a known amount of 2,6-diazaspiro[3.4]octan-5-one hydrochloride in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation:
-
LogP = log ([Concentration in n-octanol] / [Concentration in water])
-
LogD = log ([Concentration in n-octanol] / [Total concentration in aqueous phase])
-
Experimental Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is a faster, high-throughput method for estimating LogP/LogD[12][13][14].
Step-by-Step Methodology:
-
Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system, and their retention times are recorded. A calibration curve of retention time versus LogP is generated.
-
Sample Analysis: 2,6-Diazaspiro[3.4]octan-5-one hydrochloride is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP/LogD Estimation: The LogP/LogD of the compound is estimated by interpolating its retention time on the calibration curve.
Data Presentation:
| Property | Method | Value |
| LogP | Shake-Flask | To be determined |
| LogD (pH 7.4) | Shake-Flask | To be determined |
| Estimated LogP | RP-HPLC | To be determined |
Stability
Scientific Rationale: Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. It ensures that the drug maintains its quality, safety, and efficacy over time. Stability studies are conducted under various environmental conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: ICH Q1A(R2) Stability Testing
This protocol outlines the requirements for stability testing of new drug substances[15][16][17][18][19].
Step-by-Step Methodology:
-
Batch Selection: Use at least three primary batches of 2,6-diazaspiro[3.4]octan-5-one hydrochloride for the stability studies.
-
Storage Conditions: Store the samples in controlled environment chambers under the following conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance
-
Assay
-
Degradation products (impurities)
-
Moisture content
-
-
Forced Degradation Studies: Subject the compound to stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, and photolysis) to identify potential degradation pathways and to develop a stability-indicating analytical method.
Workflow for ICH Q1A(R2) Stability Study:
Caption: Workflow for an ICH Q1A(R2) Stability Study.
Spectroscopic and Spectrometric Characterization
Scientific Rationale: Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of 2,6-diazaspiro[3.4]octan-5-one hydrochloride. They provide a unique fingerprint of the molecule.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 2,6-diazaspiro[3.4]octan-5-one hydrochloride. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to advance the understanding and development of this promising spirocyclic scaffold. The systematic application of these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the successful progression of any new chemical entity from discovery to clinical application.
References
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- 2. creative-bioarray.com [creative-bioarray.com]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]

